molecular formula C5H2O5 B025663 Croconic acid CAS No. 488-86-8

Croconic acid

Cat. No.: B025663
CAS No.: 488-86-8
M. Wt: 142.07 g/mol
InChI Key: RBSLJAJQOVYTRQ-UHFFFAOYSA-N
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Description

Croconic acid, also known as 4,5-dihydroxycyclopent-4-ene-1,2,3-trione, is a chemical compound with the formula C5H2O5. It features a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms. This compound is known for its yellow crystalline form and its sensitivity to light. This compound is soluble in water and ethanol and decomposes at temperatures above 212°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Croconic acid can be synthesized through the oxidation of rhodizonic acid. The process involves the use of hydrochloric acid to crystallize this compound from an aqueous solution. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the proper formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving raw materials in water to ensure fluidity and facilitate the reaction. The process involves the careful control of reaction parameters to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Croconic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions often occur in the presence of nucleophiles, leading to the formation of ethers and esters.

Major Products: The major products formed from these reactions include croconate salts, ethers such as dimethyl croconate, and other derivatives .

Scientific Research Applications

Ferroelectric Applications

Ferroelectric Properties
Croconic acid was discovered to exhibit strong ferroelectricity at room temperature, making it one of the most promising organic ferroelectrics known. Its spontaneous polarization is comparable to that of traditional inorganic ferroelectrics like barium titanate, but it operates at much lower electric fields, enhancing its usability in electronic devices . The ferroelectric phase transition temperature exceeds 150 °C, which is notably high for low-molecular-weight organic compounds .

Potential Uses in Electronics
The unique ferroelectric properties of this compound open avenues for applications in:

  • Memory Devices : Utilizing its non-volatile polarization for data storage.
  • Capacitors and Sensors : Enhancing performance in energy storage and sensing applications.
  • Optoelectronic Devices : Its ability to generate second harmonic light positions it well for use in nonlinear optical devices .

Optical Applications

Absorption Characteristics
this compound demonstrates strong absorbance in the blue and near-ultraviolet regions of the spectrum. This property makes it suitable for applications in photonic devices where specific wavelengths need to be absorbed or filtered .

Nonlinear Optical Effects
Research indicates that this compound crystals can exhibit nonlinear optical effects, which are crucial for developing advanced optical materials used in lasers and frequency conversion devices . The ability to generate second harmonic light has implications for telecommunications and laser technology.

Nanotechnology and Biomedical Applications

Nanoplatforms for Cancer Therapy
Recent studies have explored the use of this compound in nanoplatforms designed for tumor therapy. For instance, a nanoplatform combining this compound with quercetin and calcium peroxide has shown promise in inducing calcium overload in tumor cells while employing mild photothermal therapy . This approach highlights the potential of this compound in targeted cancer therapies.

Film Optimization Studies
Research into thin films of this compound is ongoing, focusing on optimizing their interfaces for various applications. These studies aim to enhance the performance of devices by engineering films that leverage this compound's unique properties .

Summary of Research Findings

Property/Characteristic Description Applications
Ferroelectricity Strong polarization at room temperatureMemory devices, capacitors, sensors
Optical Absorption Strong absorbance in blue/UV regionsPhotonic devices, laser technology
Nanotechnology Used in cancer therapy nanoplatformsTargeted tumor treatment
Film Properties Thin film optimization studies ongoingEnhanced device performance

Mechanism of Action

The mechanism of action of croconic acid is primarily based on its ferroelectric properties. The compound exhibits spontaneous polarization due to proton transfer between adjacent molecules in its crystal structure. This proton transfer induces electronic rearrangement, leading to the observed polarization. The molecular targets and pathways involved include the hydrogen-bonded network within the crystal lattice .

Comparison with Similar Compounds

Croconic acid stands out due to its large polarization, organic nature, and potential for non-toxic and lead-free device applications .

Biological Activity

Croconic acid, a five-carbon oxocarbon acid, has garnered attention in the fields of medicinal and biological chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activities of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, as well as its applications in drug delivery and imaging.

Chemical Structure and Properties

This compound (C5H4O5) is characterized by a dihydroxy triketone structure. It is formed through the oxidation of polyhydroxybenzene derivatives and has been studied for its resonance structures that contribute to its reactivity and biological interactions . The compound exhibits significant solubility in water, which enhances its applicability in biological systems.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. Research indicates that this compound-based nanoparticles show effective antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents .

2. Anticancer Properties

This compound has been investigated for its anticancer effects. A study highlighted the synthesis of a this compound-bisindole dye that targets lysosomes within tumor cells, enhancing photothermal therapy efficacy when activated by lysosomal pH changes. This approach offers a promising strategy for targeted cancer treatment .

3. Enzyme Inhibition

The enzyme inhibition potential of this compound has been explored, particularly in relation to various biological pathways. Its ability to act as a bioisostere has implications for drug design, particularly in developing inhibitors for specific enzymes involved in disease processes .

Case Study 1: Antibacterial Applications

In a recent investigation, this compound was incorporated into nanoparticles to assess its antibacterial efficacy. The results showed significant reductions in bacterial viability, suggesting that this compound could serve as an effective component in antibacterial formulations.

Case Study 2: Antitumor Activity

A study on the this compound-bisindole dye revealed that it not only facilitated imaging but also induced apoptosis in cancer cells when subjected to near-infrared light. This dual functionality underscores the potential of this compound derivatives in cancer diagnostics and treatment .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis; enhances photothermal therapy
Enzyme InhibitionPotential bioisostere for drug design

Q & A

Basic Research Questions

Q. How can infrared (IR) spectroscopy be used to resolve structural ambiguities in croconic acid?

  • Methodological approach : Perform curve-fitting analysis of IR spectra in the 1780–1600 cm⁻¹ region to deconvolute overlapping bands (e.g., 1755 cm⁻¹ and 1721 cm⁻¹) corresponding to C=O stretching modes. Non-polarized IR-linear dichroism (IR-LD) spectroscopy with reduced difference procedures can isolate contributions from specific molecular fragments (e.g., C=O groups in different environments) .
  • Key considerations : Solid-state hydrogen bonding significantly shifts experimental IR bands compared to theoretical predictions. Account for these effects by comparing experimental spectra with density functional theory (DFT)-calculated vibrational modes .

Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives?

  • Methodological approach : Document reagent purities, molar ratios, and solvent conditions rigorously. For example, derivatives like croconate salts require stoichiometric control during acid-base reactions to avoid side products. Purification steps (e.g., recrystallization) must specify solvent systems and temperature gradients .
  • Data validation : Include characterization data (e.g., IR, NMR, elemental analysis) for at least five representative compounds in the main manuscript, with additional data in supplementary materials .

Advanced Research Questions

Q. How do substrate interactions influence the ferroelectric properties of this compound thin films?

  • Methodological approach : Use in situ piezoresponse force microscopy (PFM) to map polarization domains in films deposited on spintronically relevant substrates (e.g., Co or Au). Compare switching dynamics under applied electric fields .
  • Key findings : Co substrates promote robust in-plane polarization switching due to stronger interfacial interactions, whereas Au substrates show negligible switching. This suggests substrate-induced strain or electronic coupling modulates molecular alignment .
  • Data contradiction : Discrepancies in domain stability across studies may arise from variations in film thickness (10–100 nm) or deposition conditions (e.g., vacuum vs. ambient). Standardize growth protocols to isolate substrate effects .

Q. How can computational models reconcile discrepancies between theoretical and experimental hydrogen-bonding geometries in this compound?

  • Methodological approach : Optimize hydrogen positions in DFT simulations using experimental X-ray diffraction data as constraints. For example, recalculating O–H···O bond lengths with dispersion-corrected functionals (e.g., PBE-D3) reduces errors from 0.15 Å to <0.05 Å .
  • Thermal effects : Experimental data collected at room temperature may include thermal motion not captured in 0 K simulations. Use molecular dynamics (MD) to incorporate temperature-dependent lattice vibrations .

Q. What strategies validate the role of aromaticity in this compound’s electronic properties?

  • Methodological approach : Combine nucleus-independent chemical shift (NICS) calculations with UV-Vis spectroscopy to correlate aromaticity indices with absorption bands (e.g., near-infrared absorption for charge-transfer transitions). Polarized Raman spectroscopy can further probe anisotropy in π-electron delocalization .
  • Controversies : Some studies attribute this compound’s optical properties to antiaromaticity, while others emphasize non-aromatic conjugation. Resolve this by comparing experimental excitation energies with time-dependent DFT (TD-DFT) results for aromatic vs. antiaromatic configurations .

Q. Methodological Design and Data Analysis

Q. How should researchers design experiments to resolve contradictions in this compound’s ferroelectric hysteresis loops?

  • Experimental design : Vary film thickness systematically (5–200 nm) and measure polarization-voltage (P-V) loops at multiple frequencies (1 Hz–1 kHz). Use conductive atomic force microscopy (c-AFM) to rule out leakage currents .
  • Data interpretation : Distinguish intrinsic ferroelectricity from artifacts (e.g., ionic conduction) by comparing P-V loops before and after poling with DC biases .

Q. What criteria ensure rigorous peer review of this compound studies?

  • Guidelines :

  • Clearly state whether the work is a systematic review (e.g., meta-analysis of ferroelectric properties) or narrative synthesis .
  • Define key terms (e.g., "robust ferroelectricity") using standardized frameworks like IUPAC recommendations .
  • Provide raw data (e.g., .cif files for crystal structures) in supplementary materials to enable validation .

Q. Tables

Table 1. Key IR spectral bands and assignments for this compound .

Band (cm⁻¹)AssignmentNotes
1755ν(C=O) in C=O₂ fragmentOverlaps with C=C stretching
1721ν(C=O) in C=O₁/C=O₃ fragmentsSensitive to hydrogen-bonding network
813δ(OH) out-of-plane bendingReduced intensity in LD spectra

Table 2. Substrate-dependent ferroelectric properties of this compound films .

SubstratePolarization SwitchingCoercive Field (kV/cm)Retention Time (hours)
CoRobust in-plane250 ± 30>48
AuNegligibleN/A<1

Properties

IUPAC Name

4,5-dihydroxycyclopent-4-ene-1,2,3-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSLJAJQOVYTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=O)C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878763
Record name Croconic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-86-8
Record name Croconic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Croconic acid
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Record name Croconic acid
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Record name Croconic Acid
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Record name CROCONIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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